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Compound of Interest

Compound Name: Isoquinoline-1-carbohydrazide

CAS No.: 406192-81-2

Cat. No.: B1499574

Get Quote

Executive Summary
Isoquinoline-1-carbohydrazide is a pivotal binucleophilic precursor in the synthesis of fused

heterocyclic systems. Its unique structural motif—possessing both an isoquinoline nitrogen and

a hydrazide tail—allows it to serve as a "cornerstone" in multicomponent reactions (MCRs) and

cascade cyclizations.

This guide details the application of this precursor in synthesizing [1,2,4]triazolo[3,4-

a]isoquinolines, a scaffold exhibiting potent anticancer (MCF-7, HepG2) and antimicrobial

properties. We provide optimized protocols for oxidative cyclization and green chemistry

approaches, alongside mechanistic insights to ensure reproducibility in drug discovery

workflows.

Chemo-Physical Profile & Reactivity
Compound: Isoquinoline-1-carbohydrazide CAS Registry Number: 27611-64-1 (Generic

reference) Molecular Formula: C10H9N3O
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Reactivity Logic
The molecule acts as a 1,3-binucleophile. The reactivity profile is governed by two centers:

N-Nucleophile (Hydrazide): The terminal amino group (-NH2) is the primary site for attack on

electrophiles (aldehydes, ketones, isocyanates).

C-Electrophile/N-Nucleophile (Isoquinoline Ring): Upon hydrazone formation, the

isoquinoline nitrogen (N-2) becomes susceptible to nucleophilic attack or participates in

cyclization to form the fused 5-membered ring.

Core Application: Synthesis of [1,2,4]Triazolo[3,4-
a]isoquinolines
The most high-value application is the synthesis of 3-substituted-[1,2,4]triazolo[3,4-

a]isoquinolines via a pseudo-MCR involving the hydrazide, an aromatic aldehyde, and an

oxidant.

Mechanistic Pathway
The reaction proceeds through a cascade sequence:

Condensation: Formation of the hydrazone (Schiff base).

Oxidative Closure: An oxidant (e.g., PhI(OAc)2, Chloramine-T, or air/catalyst) facilitates the

intramolecular cyclization involving the isoquinoline nitrogen.
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Figure 1: Mechanistic pathway for the conversion of isoquinoline-1-carbohydrazide to the

fused triazole scaffold.

Protocol A: One-Pot Oxidative Cyclization (Standard)
This protocol utilizes a hypervalent iodine oxidant for rapid, high-yield synthesis.

Reagents:

Isoquinoline-1-carbohydrazide (1.0 mmol)

Aromatic Aldehyde (1.0 mmol)

Iodobenzene diacetate (PhI(OAc)2) (1.1 mmol)

Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

Schiff Base Formation: Dissolve the hydrazide and aldehyde in 10 mL of dry DCM. Stir at

room temperature for 30–60 minutes.

Checkpoint: Monitor by TLC (SiO2, EtOAc:Hexane 4:6). The hydrazide spot should

disappear, replaced by the hydrazone spot.

Oxidation: Add PhI(OAc)2 in one portion to the reaction mixture.

Reaction: Stir at room temperature for 1–2 hours. The solution typically darkens slightly.

Work-up: Evaporate the solvent under reduced pressure.

Purification: Recrystallize the residue from ethanol or purify via flash column chromatography

(EtOAc/Hexane gradient).

Protocol B: Microwave-Assisted "Green" Synthesis
For higher throughput and eco-friendly conditions, use this catalyst-free thermal cyclization.

Reagents:
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Isoquinoline-1-carbohydrazide (1.0 mmol)

Orthoester (e.g., Triethyl orthoformate) OR Aldehyde

Solvent: Acetic Acid (acts as solvent and catalyst)

Step-by-Step Methodology:

Setup: Place hydrazide (1 mmol) and aldehyde (1 mmol) in a microwave process vial (10–20

mL).

Solvent: Add 2 mL of Glacial Acetic Acid.

Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure:

250 psi).

Isolation: Pour the hot reaction mixture onto crushed ice (50 g).

Neutralization: Neutralize with conc. NH4OH until pH 8. The product will precipitate as a

solid.

Filtration: Filter the solid, wash with cold water, and dry.

Secondary Application: Synthesis of Pyrazolyl-
Isoquinolines
Reaction with 1,3-dicarbonyls yields pyrazoles, often linked to the isoquinoline via the carbonyl

bridge.

Target: 3,5-Dimethyl-1-(isoquinoline-1-carbonyl)pyrazole.

Protocol:

Mixing: Combine isoquinoline-1-carbohydrazide (1 mmol) and Acetylacetone (1.1 mmol) in

Ethanol (10 mL).

Catalysis: Add 2–3 drops of Glacial Acetic Acid.
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Reflux: Heat at reflux for 4–6 hours.

Isolation: Cool to room temperature. The product often crystallizes directly from the solution.

If not, remove solvent and recrystallize from EtOH.

Data & Optimization
The choice of solvent and oxidant significantly impacts yield and reaction time.

Table 1: Optimization of Reaction Conditions for Triazolo-isoquinoline Synthesis

Entry Solvent
Oxidant/Cat
alyst

Temp/Time Yield (%) Notes

1 Ethanol
Reflux (No

oxidant)
80°C / 12h 45%

Slow,

incomplete

cyclization

2 Acetic Acid Reflux 118°C / 4h 78%

Harsh

conditions,

good yield

3 DCM PhI(OAc)2 RT / 1h 92%
Recommend

ed (Mild)

4 Water/EtOH

Chitosan

(Heterogeneo

us)

Microwave /

5min
88%

Green,

recyclable

catalyst

Biological Relevance & Troubleshooting
Therapeutic Potential
The [1,2,4]triazolo[3,4-a]isoquinoline scaffold is a bioisostere of quinoline-based drugs.

Anticancer: Derivatives have shown IC50 values < 20 µM against MCF-7 (Breast Cancer)

cell lines, inducing apoptosis via Bax upregulation [1].

Antimicrobial: Effective against Candida albicans due to inhibition of ergosterol biosynthesis

[2].[1]
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Troubleshooting Guide ("The Scientist's Log")
Problem:Low solubility of the starting hydrazide.

Solution: Use DMF or DMSO as a co-solvent if Ethanol fails. However, removal of high-

boiling solvents is difficult; precipitation with water is required.

Problem:Incomplete Cyclization (Intermediate Hydrazone persists).

Solution: If using Protocol A, add 0.2 eq more of PhI(OAc)2. If using thermal methods,

ensure temperature is >100°C (Acetic acid reflux is preferred over Ethanol).

Problem:Sticky/Oily Product.

Solution: Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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